molecular formula C7H12ClNO2 B6273188 ethyl 2-amino-4-chloropent-4-enoate CAS No. 2044713-50-8

ethyl 2-amino-4-chloropent-4-enoate

Cat. No.: B6273188
CAS No.: 2044713-50-8
M. Wt: 177.6
InChI Key:
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Description

Ethyl 2-amino-4-chloropent-4-enoate is an organic compound with the molecular formula C7H12ClNO2 It is a derivative of pentenoic acid, featuring an amino group and a chlorine atom attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-chloropent-4-enoate typically involves the reaction of ethyl 4-chlorocrotonate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Ethyl 2-amino-4-chloropent-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups play a crucial role in its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    L-2-amino-4-chloropent-4-enoic acid: A closely related compound with similar structural features.

    Ethyl 2-amino-4-chlorobutyrate: Another related compound with a shorter carbon chain.

Uniqueness

Ethyl 2-amino-4-chloropent-4-enoate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2044713-50-8

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

85

Origin of Product

United States

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